molecular formula C13H22Cl2N2 B14042580 (R)-1-((R)-1-Benzylpyrrolidin-3-YL)ethanamine 2hcl

(R)-1-((R)-1-Benzylpyrrolidin-3-YL)ethanamine 2hcl

Cat. No.: B14042580
M. Wt: 277.23 g/mol
InChI Key: ITNDAGFSBOVJQU-IZUPTLQPSA-N
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Description

®-1-(®-1-Benzylpyrrolidin-3-YL)ethanamine 2hcl is a chiral amine compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group attached to a pyrrolidine ring, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(®-1-Benzylpyrrolidin-3-YL)ethanamine 2hcl typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone or imine precursor using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of ®-1-(®-1-Benzylpyrrolidin-3-YL)ethanamine 2hcl may involve the use of large-scale reactors and continuous flow processes to enhance yield and efficiency. The use of enzymatic methods for chiral resolution is also explored to achieve high enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions

®-1-(®-1-Benzylpyrrolidin-3-YL)ethanamine 2hcl undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrolidine ring positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

®-1-(®-1-Benzylpyrrolidin-3-YL)ethanamine 2hcl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-1-(®-1-Benzylpyrrolidin-3-YL)ethanamine 2hcl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects .

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-((S)-1-Benzylpyrrolidin-3-YL)ethanamine
  • ®-1-(®-1-Benzylpyrrolidin-3-YL)propanamine
  • ®-1-(®-1-Benzylpyrrolidin-3-YL)butanamine

Uniqueness

®-1-(®-1-Benzylpyrrolidin-3-YL)ethanamine 2hcl is unique due to its specific chiral configuration and the presence of the benzyl group, which imparts distinct chemical and biological properties. Its stereochemistry plays a crucial role in its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H22Cl2N2

Molecular Weight

277.23 g/mol

IUPAC Name

(1R)-1-[(3R)-1-benzylpyrrolidin-3-yl]ethanamine;dihydrochloride

InChI

InChI=1S/C13H20N2.2ClH/c1-11(14)13-7-8-15(10-13)9-12-5-3-2-4-6-12;;/h2-6,11,13H,7-10,14H2,1H3;2*1H/t11-,13-;;/m1../s1

InChI Key

ITNDAGFSBOVJQU-IZUPTLQPSA-N

Isomeric SMILES

C[C@H]([C@@H]1CCN(C1)CC2=CC=CC=C2)N.Cl.Cl

Canonical SMILES

CC(C1CCN(C1)CC2=CC=CC=C2)N.Cl.Cl

Origin of Product

United States

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